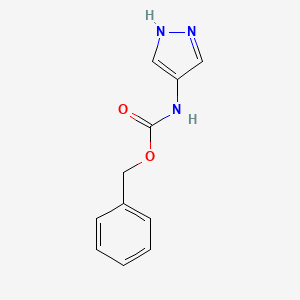

benzyl N-(1H-pyrazol-4-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-13-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYQHOBEVBNOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl N 1h Pyrazol 4 Yl Carbamate and Analogous Pyrazole Carbamates

Strategies for Pyrazole (B372694) Ring Construction Leading to 4-Substituted Pyrazoles

The formation of the pyrazole ring is a fundamental step in the synthesis of the target compound. Various methods have been developed to construct this heterocyclic system, with a particular emphasis on strategies that allow for substitution at the 4-position. mdpi.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. researchgate.net These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). researchgate.net

In the context of pyrazole synthesis, 1,3-dipoles such as diazo compounds or sydnones can react with alkynes or alkenes as dipolarophiles. researchgate.netacs.org For instance, the reaction of a diazo compound with an alkyne can yield a pyrazole directly. organic-chemistry.org The regioselectivity of this reaction, which determines the substitution pattern of the resulting pyrazole, is influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. nih.gov Modern advancements in this area include the use of catalysts to control regioselectivity and expand the substrate scope. organic-chemistry.org For example, silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and versatile route to pyrazoles. organic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds | Alkynes | Thermal or metal-catalyzed | Substituted pyrazoles | organic-chemistry.org |

| Sydnones | Alkynes | Base-mediated | Regioselective pyrazoles | acs.org |

| N-Isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Functionalized pyrazoles | organic-chemistry.org |

Ring-Closing, Ring Expansion, and Aromatization Approaches

Alternative strategies for constructing the pyrazole ring involve the cyclization of appropriately functionalized acyclic precursors. Ring-closing reactions often start with a hydrazine (B178648) derivative and a three-carbon component containing two electrophilic centers. nih.gov For example, the condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method. nih.govnih.gov

Ring expansion methodologies, though less common, can also lead to pyrazole structures. Aromatization of a dihydropyrazole (pyrazoline) intermediate is a frequent final step in many pyrazole syntheses. nih.gov This oxidation can be achieved using a variety of reagents, including mild oxidants, to afford the stable aromatic pyrazole ring. organic-chemistry.org One modern approach involves a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to pyrazoles. organic-chemistry.org

Knorr Pyrazole Synthesis and Its Modern Adaptations

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. nih.govyoutube.com The classical Knorr synthesis involves the condensation of a β-ketoester with a hydrazine. youtube.commdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. jk-sci.com

Modern adaptations of the Knorr synthesis have focused on improving reaction conditions, expanding the substrate scope, and controlling regioselectivity. nih.gov For instance, the use of catalysts like nano-ZnO has been shown to be an efficient and environmentally friendly approach for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com Furthermore, leveraging the Knorr synthesis has been instrumental in developing methods for the facile generation of thioester surrogates for use in native chemical ligation, highlighting its versatility in modern organic synthesis. nih.govnih.gov A key challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups. jk-sci.com

Table 2: Key Features of the Knorr Pyrazole Synthesis and Its Adaptations

| Feature | Classical Knorr Synthesis | Modern Adaptations | Reference |

|---|---|---|---|

| Reactants | β-Ketoester and hydrazine | Expanded to various 1,3-dicarbonyls and hydrazine derivatives | youtube.commdpi.com |

| Conditions | Often requires acidic or basic catalysis and heating | Milder conditions, use of catalysts (e.g., nano-ZnO), microwave-assisted reactions | mdpi.comias.ac.in |

| Regioselectivity | Can be an issue with unsymmetrical substrates | Catalytic systems and strategic choice of reactants to control regioselectivity | nih.gov |

| Applications | Fundamental pyrazole synthesis | Peptide chemistry, synthesis of complex molecules | nih.govnih.gov |

Carbamate (B1207046) Formation Protocols on Pyrazole Scaffolds

Once the 4-aminopyrazole core is synthesized, the next step is the formation of the benzyl (B1604629) carbamate. Carbamates are generally stable functional groups and can be formed through various methods. acs.org

Aminocarbonylation and Alkoxycarbonylation Methodologies

Aminocarbonylation and alkoxycarbonylation are powerful methods for the synthesis of amides and esters, respectively, and can be adapted for carbamate synthesis. researchgate.net These reactions typically involve the palladium-catalyzed carbonylation of an aryl or vinyl halide or triflate in the presence of an amine or alcohol. acs.orgresearchgate.net

In the context of benzyl N-(1H-pyrazol-4-yl)carbamate, one could envision a strategy where a 4-halopyrazole is subjected to aminocarbonylation with benzylamine. Alternatively, a 4-aminopyrazole could be reacted with a benzyl chloroformate or a similar reagent. orgsyn.org Palladium-catalyzed oxidative alkoxycarbonylation and aminocarbonylation of aryl hydrazines have also been developed, providing a route to carbamates and amides. rsc.org These methods often utilize carbon monoxide gas, but safer, solid CO sources are becoming more common. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov

Three-Component Coupling Reactions for N-Carbamate Synthesis

Three-component coupling reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. organic-chemistry.org For N-carbamate synthesis, a three-component coupling of an amine, carbon dioxide (as a C1 source), and an alkyl halide can be employed. organic-chemistry.orgsci-hub.se

This methodology has been successfully applied to a wide range of amines, including aromatic and aliphatic substrates. organic-chemistry.orgorganic-chemistry.org The reaction is often mediated by a base, such as cesium carbonate, and can be carried out under mild conditions. organic-chemistry.orgsci-hub.se A notable advantage of this approach is the avoidance of toxic reagents like phosgene, which is traditionally used for carbamate synthesis. sci-hub.se Hafnium(IV) triflate has been identified as a potent catalyst for the direct three-component synthesis of β-carbamate ketones, showcasing the potential of catalytic multicomponent reactions in carbamate synthesis. mdpi.com

Table 3: Comparison of Carbamate Formation Methods

| Methodology | Key Reagents | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Reaction with Benzyl Chloroformate | 4-Aminopyrazole, Benzyl Chloroformate, Base | Well-established, generally high yielding | Benzyl chloroformate can be moisture sensitive | orgsyn.org |

| Aminocarbonylation | 4-Halopyrazole, Benzylamine, CO, Palladium catalyst | Convergent, allows for late-stage functionalization | Requires handling of CO gas, catalyst optimization | acs.org |

| Three-Component Coupling | 4-Aminopyrazole, CO2, Benzyl halide, Base | Atom-economical, avoids toxic reagents | Optimization of reaction conditions may be required | organic-chemistry.orgsci-hub.se |

An in-depth examination of the synthetic strategies for this compound and its related analogs reveals a sophisticated landscape of chemical reactions. These methodologies are crucial for accessing a class of compounds with significant potential in medicinal chemistry and materials science. The construction and functionalization of the pyrazole carbamate scaffold rely on a range of classical and modern synthetic techniques, from rearrangement reactions to transition-metal-catalyzed transformations.

Benzyl N 1h Pyrazol 4 Yl Carbamate: a Multifunctional Molecular Architecture

The strategic combination of the pyrazole (B372694) heterocycle and the benzyl (B1604629) carbamate (B1207046) functionality in benzyl N-(1H-pyrazol-4-yl)carbamate results in a molecule with significant potential in both synthetic and medicinal chemistry. cymitquimica.com The pyrazole ring offers a scaffold known for its diverse biological activities, while the benzyl carbamate provides a handle for further chemical elaboration or acts as a key structural feature for biological interactions. cymitquimica.com

The molecular structure allows for a variety of non-covalent interactions, including hydrogen bonding via the N-H of the pyrazole and the carbamate, and π-π stacking from the benzyl and pyrazole rings. cymitquimica.com This positions the compound as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The reactivity of the carbamate allows for its removal to reveal a primary amine on the pyrazole ring, opening up avenues for further functionalization.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | cymitquimica.com |

| Molecular Weight | 217.22 g/mol | cymitquimica.com |

| Appearance | Likely a white to off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Research Findings on Pyrazole-Carbamate Systems

Research into compounds containing both pyrazole and carbamate functionalities has highlighted their potential in various fields. Studies on related pyrazole-carboxamides have demonstrated their potential as anticancer and antimicrobial agents. The synthesis and characterization of such compounds often involve spectroscopic techniques like IR, ¹H-NMR, and ¹³C-NMR to confirm their structures. While specific research exclusively on this compound is not extensively published, the broader class of pyrazole-containing compounds is a very active area of research.

| Compound Class | Research Focus | Key Findings |

| Pyrazole-carboxamides | Anticancer Activity | Some derivatives show promising inhibitory effects on cancer cell lines. |

| Pyrazole-sulfonamides | Antimicrobial and Antioxidant Activity | Synthesized compounds exhibit promising in vitro activity. |

| Functionalized Pyrazoles | Kinase Inhibition | Derivatives have been designed and evaluated as potential kinase inhibitors for cancer therapy. |

Computational and Theoretical Investigations of Benzyl N 1h Pyrazol 4 Yl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. eurasianjournals.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like benzyl (B1604629) N-(1H-pyrazol-4-yl)carbamate.

Elucidation of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations provide detailed insights into this structure through the analysis of frontier molecular orbitals (FMOs), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov

For pyrazole (B372694) derivatives, the HOMO-LUMO energy gap is a significant parameter. A small energy gap suggests that the molecule is more chemically reactive. nih.gov For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related pyrazole-containing compound, the HOMO-LUMO energy gap was calculated to understand its reactive nature. Such calculations for benzyl N-(1H-pyrazol-4-yl)carbamate would reveal the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In pyrazole-containing compounds, the MEP surface can highlight the electronegative nitrogen atoms of the pyrazole ring and the oxygen atoms of the carbamate (B1207046) group as sites of negative potential, indicating their role as hydrogen bond acceptors. nih.gov

To illustrate the type of data obtained from such calculations, the following table presents representative theoretical values for a related pyrazole derivative, N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide, calculated using DFT. nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.7 |

| This interactive table contains representative data for a related pyrazole derivative to illustrate the outputs of DFT calculations. |

Prediction and Validation of Spectroscopic Parameters

DFT calculations are widely used to predict and help interpret various spectroscopic data, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of a molecule, researchers can assign the peaks observed in experimental IR spectra to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov

Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. For complex molecules, this can be particularly useful in distinguishing between different protons and carbons in similar chemical environments. The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data, which can also confirm the optimized molecular geometry used in the calculations. nih.gov

Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are measures of the NLO response of a molecule. researchgate.netresearchgate.net

For pyrazole and pyrazoline derivatives, studies have shown that the presence of donor and acceptor groups can enhance NLO properties. researchgate.net Theoretical calculations can help in designing molecules with optimized NLO characteristics by systematically modifying their structure and evaluating the resulting changes in hyperpolarizability. For example, a computational study on pyrazoline derivatives investigated how different substituents affected their NLO response. researchgate.net

Below is a table with representative NLO data for a pyrazoline derivative, illustrating the kind of information obtained from these computational analyses. researchgate.net

| Property | Value |

| Non-linear refractive index (η₂) | Varies with laser power |

| Non-linear absorption coefficient (β) | Varies with laser power |

| Third-order electronic susceptibility (χ³) | Varies with laser power |

| This interactive table presents representative NLO data for a related pyrazoline derivative to demonstrate the outputs of computational analysis. |

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to study the behavior of molecules over time. These methods are invaluable for exploring the dynamic nature of molecules, including their conformational flexibility and reaction pathways.

Exploration of Conformational Landscapes and Isomeric States

Molecules are not static entities; they can exist in various conformations due to the rotation around single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. Molecular modeling techniques can be used to explore this landscape, identifying the most stable (lowest energy) conformations. carewellpharma.in

For this compound, conformational analysis would involve studying the rotation around the bonds connecting the benzyl group, the carbamate linker, and the pyrazole ring. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. Atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, can also be investigated using these methods. carewellpharma.in

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. mdpi.com

For the synthesis of pyrazole derivatives, computational studies can elucidate the step-by-step mechanism of cyclocondensation and cycloaddition reactions. mdpi.commdpi.com For instance, theoretical calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the regioselectivity observed in the formation of substituted pyrazoles. mdpi.com These insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Reactivity and Synthetic Utility of Benzyl N 1h Pyrazol 4 Yl Carbamate As a Building Block

Transformations Involving the Carbamate (B1207046) Moiety

The carbamate group in benzyl (B1604629) N-(1H-pyrazol-4-yl)carbamate is a key functional group that can undergo several important reactions, including cleavage, rearrangement, and derivatization.

Cleavage and Rearrangement Reactions

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, and its cleavage is a common transformation. In the case of benzyl N-(1H-pyrazol-4-yl)carbamate, the Cbz group can be removed to yield 4-aminopyrazole. This deprotection can be achieved under various conditions, such as catalytic hydrogenation or by using Lewis acids. wikipedia.org

Rearrangement reactions involving the carbamate moiety can also occur. For instance, the Curtius rearrangement can be employed to convert a carboxylic acid precursor into the corresponding carbamate. beilstein-journals.org This type of reaction, while not directly involving this compound as a starting material, highlights a synthetic route to related carbamate structures. Other rearrangement reactions, such as the Bamberger and benzilic acid rearrangements, are also known for their utility in modifying aromatic and diketone structures, respectively. wiley-vch.de

Derivatization at the Nitrogen and Oxygen Atoms of the Carbamate Group

The nitrogen and oxygen atoms of the carbamate group offer sites for further derivatization. The nitrogen atom, after deprotection of the Cbz group, can be N-alkylated to introduce various substituents. wikipedia.org The carbamate nitrogen can also participate in hydrogen bonding, which can influence the crystal packing of the molecule. mdpi.comnih.gov

Derivatization at the oxygen atom is less common but can be achieved. For example, the benzyl group can be modified or replaced. The synthesis of benzyl carbamate itself involves the reaction of benzyl chloroformate with ammonia. wikipedia.org This highlights the reactivity of the chloroformate precursor, which could potentially be used to introduce different ester groups.

| Reaction Type | Description | Reagents/Conditions | Product |

| Cbz Deprotection | Cleavage of the benzyloxycarbonyl protecting group. | Catalytic hydrogenation, Lewis acids | 4-Aminopyrazole |

| N-Alkylation | Introduction of an alkyl group at the nitrogen atom after deprotection. | Alkyl halides | N-Alkyl-4-aminopyrazole |

| Curtius Rearrangement | Synthesis of carbamates from carboxylic acids. | Diphenylphosphoryl azide (B81097) (DPPA), alcohol | Carbamate |

Derivatization of the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich aromatic system that can undergo various substitution and functional group interconversion reactions. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. globalresearchonline.net Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of a pyrazole derivative can be achieved using fuming nitric acid in acetic anhydride. mdpi.com

Nucleophilic substitution reactions on the pyrazole ring are also possible, particularly when a suitable leaving group is present. For instance, a chloro group at the C5 position of a pyrazole ring can be displaced by an azide group. mdpi.com

Functional Group Interconversions on the Pyrazole Ring

Functional groups on the pyrazole ring can be interconverted to create new derivatives. For example, an azido (B1232118) group can be reduced to an amino group, and a methyl group can be oxidized to a hydroxymethyl or carboxaldehyde group. globalresearchonline.netmdpi.com These transformations allow for the introduction of new functionalities that can be used for further synthetic modifications.

| Reaction Type | Position | Reagents/Conditions | Product |

| Nitration | C4 | Fuming HNO₃, Acetic Anhydride | 4-Nitro-pyrazole derivative |

| Halogenation | C4 | Halogenating agent | 4-Halo-pyrazole derivative |

| Azide Substitution | C5 | Sodium azide | 5-Azido-pyrazole derivative |

| Azide Reduction | C5 | Reducing agent | 5-Amino-pyrazole derivative |

Intermolecular Coupling Reactions with this compound as a Substrate

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orglibretexts.org

In a Suzuki-Miyaura coupling, a pyrazole derivative bearing a halide or triflate group can be coupled with a boronic acid or its ester to form a biaryl compound. ijddd.comnih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination allows for the coupling of a pyrazole halide with an amine to form an N-aryl pyrazole derivative. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of complex amines that are difficult to prepare using traditional methods.

These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a wide array of complex molecules with diverse substitution patterns on the pyrazole ring.

| Coupling Reaction | Substrates | Catalyst/Ligand | Product |

| Suzuki-Miyaura | Pyrazole-halide, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl pyrazole derivative |

| Buchwald-Hartwig Amination | Pyrazole-halide, Amine | Pd catalyst, Phosphine (B1218219) ligand, Base | N-Aryl pyrazole derivative |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org While this compound itself is not typically a direct partner in Suzuki-Miyaura coupling, its halogenated derivatives are valuable substrates. The presence of a halogen atom (e.g., bromine or iodine) at the C5 position of the pyrazole ring allows for coupling with various boronic acids or esters.

The general applicability of Suzuki-Miyaura coupling extends to nitrogen-rich, unprotected heterocycles, although these substrates can sometimes inhibit the palladium catalyst. nih.gov However, the development of specialized catalyst systems, often employing bulky phosphine ligands like SPhos and XPhos, has enabled efficient coupling even with challenging substrates. nih.gov For instance, methods have been developed for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a wide range of boronic esters, highlighting the robustness of this reaction for substrates with free N-H groups. nih.gov

In a typical reaction sequence involving a derivative of this compound, a C5-halogenated pyrazole would be coupled with an aryl, heteroaryl, or alkyl boronic acid in the presence of a palladium catalyst and a base. The benzyl carbamate group is generally stable under these conditions and serves to protect the amino group. Subsequent deprotection can then yield a 4-amino-5-substituted pyrazole, a valuable intermediate for further synthetic elaborations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazole Derivatives

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low | nih.gov |

| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | nih.gov |

| SPhos/XPhos-based | K₃PO₄ | Dioxane/H₂O | 60-100 | Moderate to High | nih.gov |

Other Metal-Catalyzed Cross-Coupling Methods

Beyond the Suzuki-Miyaura reaction, derivatives of this compound are amenable to other important metal-catalyzed cross-coupling reactions. researchgate.netstonybrook.edumtroyal.ca These methods expand the range of functional groups that can be introduced onto the pyrazole scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com Halogenated derivatives of this compound can be coupled with a variety of primary and secondary amines to introduce new amino substituents at the C5 position. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The benzyl carbamate protecting group is crucial in this context to prevent self-coupling or other side reactions involving the 4-amino group.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com A C5-halogenated pyrazole derivative can undergo Sonogashira coupling to introduce an alkynyl group. rsc.orgtandfonline.comresearchgate.netresearchgate.net This functionality can then be used in further transformations, such as cyclization reactions to form fused ring systems.

Heck Reaction: While less commonly cited for this specific substrate, the Heck reaction could potentially be used to couple a C5-halogenated pyrazole with an alkene, introducing a vinyl substituent.

Table 2: Overview of Other Cross-Coupling Reactions for Pyrazole Derivatives

| Reaction | Catalyst System | Coupling Partner | Resulting Functional Group |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand | Amines | Substituted amino group |

| Sonogashira Coupling | Pd and Cu catalysts | Terminal alkynes | Alkynyl group |

Applications in the Construction of Complex Molecular Architectures

The functionalized pyrazoles derived from this compound are valuable precursors for synthesizing more complex molecules, including fused heterocyclic systems and polyfunctionalized pyrazoles.

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

The 4-amino group of the pyrazole, once deprotected from its carbamate form, is strategically positioned for cyclization reactions with adjacent functional groups. This is a common strategy for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. researchgate.netmdpi.comnih.govrsc.orgmdpi.com

One common approach involves the Vilsmeier-Haack reaction, where 5-aminopyrazoles are treated with a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate an intermediate that can cyclize to form the pyrimidine (B1678525) ring. nih.govsemanticscholar.orgumich.edunih.govchemmethod.comhilarispublisher.com Other methods include reacting the 5-aminopyrazole with various reagents such as formamide (B127407) or nitriles to construct the fused pyrimidine ring. researchgate.netnih.gov

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to create diverse fused systems. researchgate.netnih.govresearchgate.net For instance, a 5-amino-4-cyanopyrazole can be a precursor to pyrazolo[3,4-d]pyrimidines. The strategic placement of functional groups allows for intramolecular reactions that lead to the formation of these bicyclic structures.

Formation of Polyfunctionalized Pyrazole Derivatives

This compound is an excellent starting point for creating pyrazoles with multiple functional groups. The reactivity of the pyrazole ring allows for electrophilic substitution reactions, and the protected amino group can be unveiled at a later stage for further derivatization.

A key strategy is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C5 position of the pyrazole ring. nih.govsemanticscholar.orgnih.govchemmethod.com This aldehyde functionality is highly versatile and can be converted into a wide range of other groups through condensation, oxidation, reduction, or addition reactions.

Additionally, the synthesis can start from more basic building blocks to arrive at complex pyrazole structures. For example, a three-step synthesis starting from commercially available aldehydes can produce 4-benzyl-1H-pyrazole-3,5-diamines. semanticscholar.orgresearchgate.netresearchgate.net This involves a Knoevenagel condensation, followed by reduction and finally cyclization with hydrazine (B178648). These diaminopyrazoles can then be further functionalized to create a library of diverse pyrazole derivatives.

Emerging Research Directions and Future Perspectives on Benzyl N 1h Pyrazol 4 Yl Carbamate

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of benzyl (B1604629) N-(1H-pyrazol-4-yl)carbamate is no exception. Current research is focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. While specific green synthesis methods for this exact compound are not yet widely published, general principles of green chemistry are being applied to the synthesis of related pyrazole (B372694) and carbamate (B1207046) compounds.

Key areas of exploration for the sustainable synthesis of benzyl N-(1H-pyrazol-4-yl)carbamate include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the formation of pyrazole rings and carbamate linkages.

Ultrasonic-Assisted Synthesis: Sonication offers another energy-efficient method to promote chemical reactions, often leading to shorter reaction times and milder conditions.

Solvent-Free Reactions: Conducting syntheses in the absence of solvents, or in greener alternatives like water or bio-based solvents, is a primary goal of green chemistry.

Biocatalysis: The use of enzymes to catalyze the formation of the carbamate bond is a promising avenue. Lipases, for instance, have been shown to be effective in the synthesis of various carbamates under mild, aqueous conditions, offering high selectivity and reducing the need for protecting groups.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Methodologies |

| Energy Source | Thermal heating | Microwaves, Ultrasound |

| Solvents | Volatile organic compounds | Water, bio-solvents, solvent-free |

| Catalysts | Homogeneous, single-use | Recyclable, biocatalysts (enzymes) |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Significant | Minimized |

Advancements in In Situ Characterization Techniques for Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advancements in in-situ characterization techniques, often referred to as Process Analytical Technology (PAT), are enabling real-time monitoring of the synthesis of complex molecules like this compound. While specific applications to this compound are in early stages, the utility of these techniques for similar chemical transformations is well-documented.

Spectroscopic methods that can be integrated directly into the reaction vessel are at the forefront of this research:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the vibrational frequencies of functional groups, in-situ FTIR can track the consumption of reactants (e.g., 4-aminopyrazole and benzyl chloroformate) and the formation of the carbamate product in real-time. This allows for precise determination of reaction endpoints and the identification of any transient intermediates.

In Situ Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. It can be used to follow the formation of the pyrazole ring and the carbamate linkage.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products throughout the course of a reaction. This technique is invaluable for elucidating complex reaction mechanisms.

The data gathered from these in-situ techniques can be used to build kinetic models of the reaction, leading to more robust and efficient synthetic processes.

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes before a single experiment is conducted. For this compound, computational methods can provide valuable insights into its synthesis, structure, and potential reactivity.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most likely pathway for the formation of this compound. This can guide the selection of optimal reaction conditions.

Predict Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of the synthesized compound.

Analyze Electronic Structure: Understanding the distribution of electrons within the molecule can provide insights into its reactivity and potential intermolecular interactions.

Molecular Docking and In Silico Screening: While outside the direct scope of synthesis, these computational techniques can predict the biological activity of this compound by modeling its interaction with various protein targets. This can help to guide the design of new derivatives with specific therapeutic applications.

A recent theoretical study on the formation of carbamic acids from pyrazole and CO2 using DFT highlights the power of computational methods to understand the fundamental reactivity of these systems.

Strategic Utility of this compound in Divergent Synthesis

This compound is a versatile building block that can be strategically employed in divergent synthesis to create a library of related compounds. The presence of multiple reactive sites—the pyrazole ring and the carbamate group—allows for a variety of chemical transformations.

The carbamate group serves as a protected form of the 4-amino group of the pyrazole. The benzyl carbamate (Cbz) protecting group is stable under a range of conditions but can be readily removed via catalytic hydrogenation. This unmasks the amino group, which can then participate in a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

Furthermore, the pyrazole ring itself can be functionalized. Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the vacant positions of the pyrazole ring, although the directing effects of the existing substituents would need to be considered.

This divergent approach allows for the rapid generation of a diverse set of pyrazole derivatives from a common intermediate, which is highly valuable in drug discovery and materials science.

Table 2: Potential Divergent Synthetic Pathways from this compound

| Starting Material | Reagents and Conditions | Product Class |

| This compound | 1. H₂, Pd/C2. RCOCl, base | N-(1H-pyrazol-4-yl)amides |

| This compound | 1. H₂, Pd/C2. RSO₂Cl, base | N-(1H-pyrazol-4-yl)sulfonamides |

| This compound | 1. H₂, Pd/C2. RNCO | N-(1H-pyrazol-4-yl)ureas |

| This compound | Electrophilic reagent (e.g., HNO₃, Br₂) | Substituted benzyl N-(1H-pyrazol-4-yl)carbamates |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond its use as a synthetic intermediate, ongoing research is likely to uncover novel chemical transformations and reactivity patterns of this compound itself. The interplay between the pyrazole ring and the carbamate functionality could lead to unique chemical behavior.

Potential areas of investigation include:

Cyclization Reactions: Intramolecular reactions involving both the pyrazole ring and the carbamate or its derivatives could lead to the formation of novel fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The N-H bonds of the pyrazole ring and the carbamate could potentially be functionalized through cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups.

Rearrangement Reactions: Under certain conditions, the molecule could undergo rearrangements to form new structural isomers with different properties.

Photochemical Reactions: The aromatic nature of both the benzyl and pyrazole groups suggests that the molecule may exhibit interesting photochemical reactivity.

The exploration of these novel transformations will not only expand the chemical toolbox for organic synthesis but also potentially lead to the discovery of molecules with unique biological or material properties.

Q & A

Advanced Research Question

- Bioisosteric Replacement : Substitute benzyl with fluorinated aryl groups (e.g., 4-CF₃) to reduce CYP2C9 metabolism.

- Prodrug Strategies : Phosphonate or ester prodrugs improve oral bioavailability.

- SAR Studies : Systematic variation of carbamate substituents (e.g., tert-butyl vs. benzyl) correlates logP with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.